Product packaging for 3-Formylphenethyl indolizine-6-carboxylate(Cat. No.:)

3-Formylphenethyl indolizine-6-carboxylate

Cat. No.: B11833432
M. Wt: 293.3 g/mol
InChI Key: KLBKXJPRTYOXRL-UHFFFAOYSA-N
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Description

3-Formylphenethyl indolizine-6-carboxylate is a synthetic indolizine derivative offered for investigational purposes. The indolizine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and is structurally isomeric with biologically important indoles . Researchers value this core for its potential to interact with a broad array of biological targets. The specific functional groups on this compound—the formyl moiety and the phenethyl carboxylate ester—make it a versatile intermediate for further chemical elaboration, such as in the synthesis of more complex molecules or potential protease inhibitors . Indolizine derivatives have been reported in scientific literature to exhibit a wide spectrum of pharmacological properties, including acting as potent antagonists for receptors like histamine H3, displaying antimitotic activity against various cancer cell lines, and serving as inhibitors for enzymes such as 15-lipoxygenase and human rhinovirus 3C protease . The formyl substitution is a particularly noteworthy feature, as 3-formyl-substituted aminoindolizines have been shown in studies to exhibit high-affinity binding to neurological targets such as the dopamine D3 receptor . This compound is presented as a key building block for drug discovery and biochemical research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical to explore new synthetic pathways, develop structure-activity relationships, and investigate novel mechanisms of action in various disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO3 B11833432 3-Formylphenethyl indolizine-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(3-formylphenyl)ethyl indolizine-6-carboxylate

InChI

InChI=1S/C18H15NO3/c20-13-15-4-1-3-14(11-15)8-10-22-18(21)16-6-7-17-5-2-9-19(17)12-16/h1-7,9,11-13H,8,10H2

InChI Key

KLBKXJPRTYOXRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCOC(=O)C2=CN3C=CC=C3C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Indolizine Derivatives, with Specific Considerations for 3 Formylphenethyl Indolizine 6 Carboxylate

Strategic Annulation Approaches for Indolizine (B1195054) Core Formation

The formation of the bicyclic indolizine system is typically achieved by constructing one ring onto a pre-existing, appropriately functionalized monocyclic precursor. The two main approaches involve either the formation of the five-membered pyrrole (B145914) ring onto a pyridine derivative or the construction of the six-membered pyridine ring onto a pyrrole derivative.

Pyridine-Based Annulation Strategies

Strategies commencing from pyridine derivatives are among the most common and versatile methods for indolizine synthesis. rsc.org These methods leverage the chemistry of pyridine itself or activated intermediates like pyridinium (B92312) ylides.

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is a powerful and straightforward method for assembling the indolizine skeleton. nih.govijettjournal.org Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. researchgate.netresearchgate.net These ylides, acting as 1,3-dipoles, react with electron-deficient alkenes or alkynes in a [3+2] cycloaddition fashion. nih.govacs.org Subsequent aromatization, often through the elimination of a leaving group or oxidation, yields the final indolizine product. nih.gov

This approach is highly versatile, allowing for the preparation of a wide range of substituted indolizines by varying the substituents on both the pyridinium salt and the dipolarophile. researchgate.netresearchgate.net For the synthesis of 3-Formylphenethyl indolizine-6-carboxylate, a potential strategy would involve a pyridinium salt bearing a carboxylate group at the 4-position (which becomes the 6-position in the indolizine). This would be reacted with a dipolarophile containing the formylphenethyl precursor moiety.

Reactant Type Example Starting Material for Target Synthesis Role in Reaction Resulting Feature in Product
Pyridinium SaltMethyl 4-(cyanomethyl)pyridine-2-carboxylateYlide PrecursorForms the pyridine ring and provides the C6-carboxylate group.
Dipolarophile(E)-5-phenyl-5-oxopent-2-enalAlkene partnerProvides the C3-phenethyl and C3-formyl precursors.

This method's efficiency and modularity make it a primary consideration for constructing complex indolizine derivatives. nih.gov The reaction can be performed under mild conditions and often tolerates a variety of functional groups. acs.orgresearchgate.net

The Tschitschibabin (or Chichibabin) indolizine synthesis is a classical and efficient method for preparing indolizines. beilstein-journals.orgd-nb.info The reaction involves the quaternization of a pyridine derivative with an α-halo ketone or α-halo ester, followed by a base-induced intramolecular cyclization. d-nb.info The initial step forms a pyridinium salt, which is then deprotonated to generate an ylide. This ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the indolizine ring system. beilstein-journals.org

Variations of this reaction have expanded its scope significantly. nih.gov To apply this method to the synthesis of this compound, one could envision reacting a pyridine-2-carboxylate derivative with a custom-synthesized α-haloketone containing the protected formylphenethyl group.

A representative reaction pathway is outlined below:

Quaternization: Reaction of methyl pyridine-2-carboxylate with a suitable α-bromo ketone.

Cyclization: Base-mediated intramolecular condensation of the resulting pyridinium salt.

Aromatization: Dehydration of the cyclized intermediate to form the aromatic indolizine core.

This method is particularly valuable for synthesizing 2-aryl or 2-alkyl indolizines and can be adapted for more complex substitution patterns. organic-chemistry.org

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of indolizine derivatives, offering novel pathways and improved efficiency. rsc.orgresearchgate.net These reactions often involve the C-H activation or functionalization of 2-alkylpyridine derivatives, followed by annulation with alkynes or alkenes. nih.gov Catalysts based on copper, palladium, rhodium, and iron have been successfully employed. organic-chemistry.org14.139.227

For instance, a copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides a direct and atom-economical route to indolizines. organic-chemistry.org A hypothetical metal-catalyzed approach to this compound could involve the coupling of a pyridine derivative, such as methyl 2-(pyridin-2-yl)acetate, with a functionalized alkyne.

Catalyst System Reactant 1 Reactant 2 General Outcome Reference
Copper (Cu)2-AlkylazaarenesTerminal AlkenesOxidative coupling and annulation organic-chemistry.org
Palladium (Pd)Propargylic PyridinesAroyl Chlorides5-endo-dig cyclization organic-chemistry.org
Rhodium (Rh)PyridineDiazo CompoundsC-H functionalization and cyclization researchgate.net

These metal-catalyzed methods often exhibit high regioselectivity and functional group tolerance, making them suitable for the late-stage construction of complex heterocyclic systems. nih.govresearchgate.net

Pyrrole-Based Annulation Strategies for Indolizines

An alternative to pyridine-based strategies is the construction of the six-membered ring onto a pre-existing pyrrole core. rsc.org This approach is advantageous when densely functionalized pyrrole precursors are readily available. rsc.org These strategies typically involve the cyclization of pyrrole derivatives bearing a side chain with appropriate functionality at the 2-position. researchgate.net

One such method is the base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters, which yields dihydroindolizines that can be subsequently aromatized. rsc.org To construct this compound, a pyrrole substituted at the 2-position with a phenethyl group and at other positions with precursors for the formyl and carboxylate groups could be cyclized. For example, a domino Michael addition-aldol condensation sequence between an N-substituted pyrrole-2-carboxaldehyde and a quinone can be used to build the pyridine ring. acs.org

These pyrrole-based strategies complement the more common pyridine-based routes and offer a different strategic approach to accessing specific substitution patterns on the indolizine nucleus. rsc.orgrsc.org

Selective Functionalization and Post-Synthetic Modification Approaches

In addition to constructing the indolizine core de novo, the selective functionalization of a pre-formed indolizine ring is a crucial strategy for accessing specific derivatives. The indolizine nucleus exhibits distinct reactivity patterns; electrophilic substitution typically occurs on the five-membered pyrrole ring, most commonly at the C-1 and C-3 positions, while the six-membered pyridine ring is more electron-deficient. chim.it

Post-synthetic modifications can include:

Electrophilic Acylation/Formylation: Introduction of acyl or formyl groups, often at the C-1 or C-3 position, via Vilsmeier-Haack or Friedel-Crafts type reactions.

Halogenation: Selective introduction of halogen atoms, which can then serve as handles for further cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings on halogenated indolizines allow for the introduction of a wide variety of substituents. chim.it

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, providing a more atom-economical route to substituted indolizines. researchgate.net

For the synthesis of this compound, a plausible post-synthetic modification strategy could start with an indolizine-6-carboxylate core. This core could then be functionalized at the C-3 position. For example, a Vilsmeier-Haack reaction could introduce the formyl group, and a subsequent palladium-catalyzed coupling reaction could attach the phenethyl group. This stepwise approach allows for the precise and controlled introduction of the required functional groups onto the indolizine scaffold. ua.es

C-H Functionalization Strategies for Indolizine Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, offering a streamlined approach to the elaboration of heterocyclic scaffolds. researchgate.netscholaris.caacs.org In the context of indolizines, this strategy allows for the introduction of various substituents onto the core structure without the need for pre-functionalized starting materials. researchgate.net

Recent research has demonstrated the utility of transition-metal catalysis in achieving site-selective C-H functionalization of azaheterocycles. scholaris.ca For a molecule such as this compound, C-H activation could conceptually be employed to introduce the formylphenethyl group at the C3-position of an indolizine-6-carboxylate precursor. Strategies often involve the use of a directing group to control the regioselectivity of the reaction. nih.gov For instance, a removable directing group on the nitrogen atom could facilitate the selective activation of a specific C-H bond on the pyridine or pyrrole ring of the indolizine nucleus.

The development of catalyst-controlled site-selective C-H functionalization, without the necessity of directing groups, represents a significant advancement in this field. scholaris.ca Such methodologies, if applied to an appropriately substituted indolizine precursor, could provide a more efficient route to complex derivatives like this compound.

Table 1: Examples of C-H Functionalization in Heterocyclic Synthesis

CatalystCoupling PartnerHeterocyclePosition FunctionalizedYield (%)Reference
PalladiumAryl HalideBicyclic Amineδ-C-H- acs.org
DirhodiumDiazoacetateAryl/Heteroaryl-- acs.org
Rhodium(III)N-methoxy-enamideTerminal Olefin-20-52 researchgate.net

Note: This table presents examples of C-H functionalization on various heterocyclic systems to illustrate the general principles of the methodology.

Radical-Induced Cyclization and Cross-Coupling Reactions for Indolizine Synthesis

Radical-induced synthetic approaches have gained considerable attention for the construction of heterocyclic frameworks due to their efficiency in forming C-C and C-X bonds. researchgate.net These methods often proceed under mild reaction conditions and exhibit high functional group tolerance. The synthesis of the indolizine core can be effectively achieved through radical cyclization and cross-coupling reactions. researchgate.netrsc.org

One notable strategy involves the copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.orgorganic-chemistry.org This approach provides a direct and efficient pathway to 1,3-disubstituted and 1,2,3-trisubstituted indolizines. organic-chemistry.org Conceptually, a similar strategy could be envisioned for the synthesis of this compound, where a suitably functionalized phenethyl-containing olefin is coupled with an indolizine-6-carboxylate precursor. Mechanistic studies suggest that these reactions often proceed through a radical pathway involving single-electron oxidation, radical addition, and subsequent intramolecular cyclization. organic-chemistry.org

Another innovative approach is the B2pin2-mediated radical cascade cyclization/aromatization of enaminones with pyridines. This metal- and oxidant-free method allows for the construction of functionalized indolizines and is compatible with a wide range of functional groups. researchgate.netorganic-chemistry.org

Table 2: Examples of Radical-Induced Reactions for Indolizine Synthesis

Mediator/CatalystReactantsProduct TypeYield (%)Reference
Cu(OAc)2·H2O / I22-(pyridin-2-yl)acetate derivatives and simple olefins1,3-di- and 1,2,3-trisubstituted indolizinesup to 80 organic-chemistry.org
B2pin2Enaminone and PyridineFunctionalized Indolizines- organic-chemistry.org
-Sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivativesMethylthio-substituted indolizinesModest rsc.orgconsensus.app

Note: This table provides examples of radical-induced reactions for the synthesis of various indolizine derivatives.

Multi-Component Reactions for Diversely Substituted Indolizines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex products, thereby minimizing waste and operational complexity. researchgate.netbeilstein-journals.org MCRs are particularly well-suited for the synthesis of diverse libraries of substituted indolizines. mcgill.caynu.edu.cn

A palladium-catalyzed, multi-component pathway utilizing 2-bromopyridines, imines, carbon monoxide, and alkynes has been developed for the synthesis of a wide variety of substituted indolizines. mcgill.ca This method allows for independent control over each substituent on the indolizine core by simply varying the starting materials. mcgill.ca For the synthesis of this compound, one could hypothetically employ a 2-bromopyridine bearing a carboxylate group at the appropriate position, an imine derived from 3-formylphenethylamine, and a suitable alkyne. The reaction is believed to proceed through the in-situ formation of a mesoionic 1,3-dipole, followed by a cycloaddition with the alkyne. mcgill.ca

The versatility of MCRs makes them an attractive approach for the rapid generation of structurally diverse indolizine derivatives for various applications. researchgate.net

Table 3: Examples of Multi-Component Reactions for Heterocycle Synthesis

CatalystComponentsHeterocycle FormedReference
Palladium2-Bromopyridines, Imines, CO, AlkynesIndolizines mcgill.ca
-1,4-Naphthoquinone, Ethyl acetoacetate, Substituted pyridines1,4-Naphthoquinone-based indolizines researchgate.net
CopperPyridine, Acetophenone, NitroolefinIndolizines researchgate.net

Note: This table illustrates the diversity of multi-component reactions used in the synthesis of various heterocyclic compounds.

Novel Synthetic Catalysis and Green Chemistry Approaches in Indolizine Synthesis

The principles of green chemistry, which aim to design chemical processes that are environmentally benign, have become increasingly important in synthetic organic chemistry. mdpi.com In the context of indolizine synthesis, this has led to the development of novel catalytic systems and the use of more sustainable reaction conditions. researchgate.netnih.gov

Biocatalysis, for instance, has emerged as a green alternative for the synthesis of indolizines. Lipases from Candida antarctica have been successfully employed as biocatalysts in the one-pot synthesis of indolizines through the cycloaddition of in-situ generated ylides with alkynes in aqueous media. nih.gov This enzymatic approach offers high catalytic activity and selectivity under environmentally friendly conditions. nih.gov

The use of water as a solvent and the development of catalyst-free reaction conditions are other important aspects of green chemistry in indolizine synthesis. chim.it Furthermore, the development of transition-metal-free reaction routes, such as those using anhydrous citric acid as a sustainable bio-based catalyst, contributes to the growing toolbox of environmentally benign synthetic methods. researchgate.net These green approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved efficiency and selectivity.

Table 4: Green Chemistry Approaches in Heterocyclic Synthesis

ApproachCatalyst/MediumReaction TypeAdvantageReference
BiocatalysisCandida antarctica lipase AOne-pot cycloadditionAqueous media, high selectivity nih.gov
Sustainable CatalystAnhydrous citric acidThree-component reactionSolvent-free, room temperature researchgate.net
Green OxidantMolecular oxygenAerobic oxidative cyclizationUse of a green oxidant mdpi.com

Note: This table highlights various green chemistry strategies employed in the synthesis of heterocyclic compounds.

Chemical Reactivity and Derivatization Strategies of Indolizine Scaffolds: Implications for 3 Formylphenethyl Indolizine 6 Carboxylate

Electrophilic Substitution Reactivity and Regioselectivity on the Indolizine (B1195054) Nucleus

Indolizine is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The electron density is highest at the C-3 position, followed by the C-1 position, which dictates the regioselectivity of these reactions. proquest.commdpi.comnih.gov

The five-membered pyrrole-like ring of indolizine is more reactive towards electrophiles than the six-membered pyridine-like ring. Theoretical calculations and experimental evidence consistently show that electrophilic substitution occurs preferentially at the C-3 position. proquest.commdpi.com This is attributed to the greater stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be delocalized over the pyridine ring without disrupting the aromatic sextet of the pyrrole (B145914) ring.

If the C-3 position is blocked, electrophilic substitution can occur at the C-1 position. The reactivity at C-1 is lower than at C-3 due to the formation of a less stable intermediate. Common electrophilic substitution reactions such as nitration, halogenation, acylation, and formylation (e.g., Vilsmeier-Haack reaction) predominantly yield 3-substituted indolizines. researchgate.net

Table 1: Regioselectivity of Electrophilic Substitution on Unsubstituted Indolizine

Reaction Reagent Major Product
Nitration HNO₃/H₂SO₄ 3-Nitroindolizine
Bromination NBS 3-Bromoindolizine
Acylation Ac₂O/Lewis Acid 3-Acetylindolizine

This table summarizes the typical outcomes of electrophilic substitution reactions on the unsubstituted indolizine core, highlighting the strong preference for substitution at the C-3 position.

The presence of substituents on the indolizine nucleus can significantly influence the rate and regioselectivity of subsequent electrophilic attacks. Electron-donating groups (EDGs) generally enhance the reactivity of the ring, while electron-withdrawing groups (EWGs) decrease it.

In the context of 3-Formylphenethyl indolizine-6-carboxylate, the formyl group at the C-3 position and the carboxylate group at the C-6 position are both deactivating, electron-withdrawing groups.

Formyl Group (CHO) at C-3: This group strongly deactivates the entire ring towards further electrophilic substitution. If a reaction were to occur, it would likely be directed to the pyridine ring (C-5 or C-7), as the pyrrole-like ring is significantly deactivated.

Carboxylate Group (COOR) at C-6: This group deactivates the pyridine ring, making electrophilic attack on this ring less favorable. Its influence on the pyrrole-like ring is less pronounced but still deactivating.

With both a formyl group at C-3 and a carboxylate group at C-6, the indolizine nucleus is significantly deactivated. Any further electrophilic substitution would require harsh reaction conditions and would likely result in a mixture of products with low yields.

Cycloaddition Reactions of Indolizines (e.g., [8+2] Cycloadditions)

Indolizines can participate in cycloaddition reactions, acting as an 8π component. The most notable of these is the [8+2] cycloaddition with electron-deficient alkynes or alkenes. proquest.commdpi.comnih.gov This reaction leads to the formation of cycl[3.2.2]azine derivatives. mdpi.comresearchgate.net The reaction is often catalyzed by transition metals like palladium. mdpi.com

The presence of substituents on the indolizine ring affects the feasibility and outcome of these cycloadditions. Electron-donating groups on the indolizine ring generally facilitate the reaction, while electron-withdrawing groups, such as the formyl and carboxylate groups in this compound, would be expected to decrease the reactivity of the indolizine as the 8π component.

Metalation and Cross-Coupling Reactions of Indolizine Derivatives

Directed metalation, often using organolithium reagents, followed by quenching with an electrophile, is a powerful strategy for the functionalization of specific positions on the indolizine ring that are not accessible through electrophilic substitution. researchgate.netnih.gov For instance, 2-substituted indolizines can be selectively lithiated at the C-5 position. nih.gov

Halogenated indolizine derivatives are valuable substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netchim.it This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups onto the indolizine core. For a molecule like this compound, introducing a halogen at a specific position would open up possibilities for further derivatization via these powerful C-C bond-forming reactions.

Table 2: Common Cross-Coupling Reactions on Halogenated Indolizines

Reaction Catalyst Coupling Partner Bond Formed
Suzuki Pd(0) Boronic acid/ester C-C (aryl, vinyl)
Heck Pd(0) Alkene C-C (vinyl)
Sonogashira Pd(0)/Cu(I) Terminal alkyne C-C (alkynyl)

This table outlines key palladium-catalyzed cross-coupling reactions that can be employed to functionalize halo-indolizine derivatives, enabling the introduction of diverse substituents.

Oxidation and Reduction Pathways of Indolizine Systems

The indolizine ring is generally stable to mild oxidizing agents. However, strong oxidation can lead to ring opening or the formation of various oxidized products. The susceptibility to oxidation can be influenced by the substituents present.

Reduction of the indolizine nucleus can be achieved through catalytic hydrogenation. Depending on the reaction conditions and the catalyst used, either the five-membered ring, the six-membered ring, or both can be selectively reduced. This provides access to partially or fully saturated indolizine derivatives (indolizidines), which are common cores in various alkaloids. chemicalbook.com

For this compound, the formyl and carboxylate groups can also be targeted for reduction. The formyl group can be reduced to a hydroxymethyl group or a methyl group, while the carboxylate ester can be reduced to a primary alcohol, depending on the reducing agent employed.

Strategies for Introducing Formyl and Carboxylate Functionalities on Indolizine

The introduction of formyl and carboxylate groups onto the indolizine scaffold is crucial for synthesizing derivatives like this compound.

Introduction of a Formyl Group: The most common method for introducing a formyl group at the C-3 position is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Formylation at other positions, such as C-5, has been achieved through the lithiation of a 2-substituted indolizine followed by quenching with DMF. nih.gov

Introduction of a Carboxylate Group: Carboxylate groups can be introduced in several ways:

From a Pre-functionalized Pyridine or Pyrrole: The indolizine ring can be constructed from a pyridine or pyrrole precursor that already bears the carboxylate functionality.

Metalation and Carboxylation: Directed metalation of the indolizine ring followed by quenching with carbon dioxide (CO₂) is a direct method to install a carboxylic acid group, which can then be esterified.

Oxidation of an Alkyl Group: If an alkyl group is present on the ring, it can be oxidized to a carboxylic acid.

Cross-Coupling Reactions: A carboxylate group can be introduced via palladium-catalyzed carbonylation of a haloindolizine. nih.gov

The synthesis of this compound would likely involve a multi-step sequence where these functionalities are introduced at appropriate stages, taking into account their directing and activating/deactivating effects on the indolizine nucleus.

Advanced Spectroscopic Characterization of Indolizine Compounds, Including 3 Formylphenethyl Indolizine 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 3-Formylphenethyl indolizine-6-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.

The indolizine (B1195054) core, being an aromatic 10-π electron system, exhibits characteristic chemical shifts in its NMR spectra. nipne.ro The precise positions of these signals are influenced by the nature and position of substituents. In the case of this compound, the formyl group at the C3 position, and the phenethyl carboxylate group at the C6 position, will significantly impact the electronic environment and thus the chemical shifts of the indolizine protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

Based on known data for substituted indolizines, the following table presents the predicted chemical shift ranges for the key nuclei in this compound. nipne.rosemanticscholar.orgrsc.orgrsc.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-17.5 - 7.8C-1: 115 - 120
H-27.0 - 7.3C-2: 120 - 125
H-3-C-3: 130 - 135
H-59.5 - 10.0C-5: 125 - 130
H-77.8 - 8.1C-6: 120 - 125
H-88.8 - 9.2C-7: 110 - 115
Formyl-H9.8 - 10.2C-8: 115 - 120
Phenethyl-CH₂ (α)3.0 - 3.3Formyl-C: 185 - 195
Phenethyl-CH₂ (β)4.4 - 4.7Phenethyl-C (α): ~35
Phenyl-H (o, m, p)7.2 - 7.4Phenethyl-C (β): ~65
Phenyl-C: 125 - 130
Carboxylate-C: 160 - 165

While standard ¹H and ¹³C NMR provide fundamental information, advanced 1D techniques offer deeper insights.

Distortionless Enhancement by Polarization Transfer (DEPT): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. This would be instrumental in confirming the assignments of the phenethyl CH₂ groups and the methine protons of the indolizine ring.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, typically performed as 1D selective NOE or 2D NOESY, are invaluable for determining spatial proximity between atoms. For this compound, an NOE experiment could confirm the connectivity and conformation by observing correlations between:

The formyl proton and H-2.

The phenethyl protons and protons on the phenyl ring.

Protons on the indolizine ring that are close in space, such as H-5 and H-7.

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of substituted indolizines. nipne.roresearchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would show correlations between:

H-1 and H-2.

H-5, H-7, and H-8 (depending on the coupling constants).

The α- and β-protons of the phenethyl group.

The aromatic protons of the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This is a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum. Each CH, CH₂, and CH₃ group would exhibit a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons (nJCH, where n > 1). sdsu.edu This is arguably the most informative experiment for piecing together the molecular structure. Key HMBC correlations expected for this compound include:

The formyl proton to C-2 and C-3.

H-1 to C-2, C-3, and C-8a.

H-5 to C-6 and C-7.

The phenethyl β-protons to the carboxylate carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): As the 2D counterpart to 1D NOE, NOESY provides a comprehensive map of through-space interactions, which is crucial for confirming stereochemistry and conformation.

Interactive Data Table: Expected 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations Key HMBC Correlations (to ¹³C)
H-1H-2C-2, C-3, C-8a
H-2H-1C-1, C-3
H-5H-7 (weak)C-6, C-7, C-8a
H-7H-5 (weak), H-8C-5, C-6, C-8
H-8H-7C-7, C-8a
Formyl-H-C-3
Phenethyl-CH₂ (α)Phenethyl-CH₂ (β)Phenyl-C (ipso), Phenethyl-C (β)
Phenethyl-CH₂ (β)Phenethyl-CH₂ (α)Carboxylate-C, Phenethyl-C (α)

While ¹H and ¹³C are the most commonly observed nuclei, NMR can be applied to other magnetically active nuclei. For this compound, ¹⁵N NMR would be particularly informative.

¹⁵N NMR: The indolizine nitrogen atom has a significant influence on the molecule's electronic properties and reactivity. ¹⁵N NMR, although less sensitive than ¹H NMR, can provide a direct probe of the nitrogen's chemical environment. bohrium.comresearchgate.net The chemical shift of the indolizine nitrogen would be expected in the range of -150 to -200 ppm relative to nitromethane. Substituent effects can cause significant variations in the ¹⁵N chemical shift, making it a sensitive probe of the molecular structure. scispace.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a new compound. ucr.edumeasurlabs.com By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate a unique elemental formula. For this compound (C₂₀H₁₇NO₃), HRMS would be used to confirm this formula by matching the experimentally determined accurate mass with the theoretically calculated mass.

Theoretical Accurate Mass for C₂₀H₁₇NO₃ [M+H]⁺: 318.1281 g/mol

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the connectivity of the molecule. scirp.orgresearchgate.net The fragmentation of this compound would likely proceed through several characteristic pathways.

Predicted Fragmentation Pathways:

Loss of the phenethyl group: A common fragmentation pathway for esters is the cleavage of the bond between the oxygen and the alkyl group. libretexts.org This would result in the loss of a phenethyl radical (C₈H₉•) or phenylethylene (C₈H₈), leading to a prominent fragment ion corresponding to the indolizine-6-carboxylic acid.

Decarbonylation: The formyl group can undergo decarbonylation (loss of CO).

Cleavage of the indolizine ring: The indolizine ring itself can fragment, although this often requires higher collision energies.

Interactive Data Table: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound [M+H]⁺

m/z (Predicted) Proposed Structure/Loss
318.1281[M+H]⁺
214.0504[M+H - C₈H₈]⁺
186.0555[M+H - C₈H₈ - CO]⁺
105.0699[C₈H₉]⁺

Ionization Techniques (e.g., ESI, FAB, MALDI)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For complex organic molecules like indolizine derivatives, soft ionization techniques are preferred as they minimize fragmentation and typically yield an intact molecular ion or a pseudo-molecular ion, simplifying spectral interpretation. researchgate.net

Electrospray Ionization (ESI) : ESI is a highly sensitive, soft ionization method ideal for polar and charged compounds. libretexts.orgemory.edu It is particularly well-suited for analyzing indolizine derivatives by generating ions from a solution, often by protonation or sodiation. emory.edunumberanalytics.com When analyzing this compound, ESI would be expected to produce a prominent pseudo-molecular ion peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass of this ion allows for the precise determination of the compound's elemental formula.

Fast Atom Bombardment (FAB) : FAB was a pioneering technique for the analysis of non-volatile compounds. emory.edu It involves bombarding the sample, dissolved in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms (e.g., Argon or Xenon). emory.edu This process desorbs and ionizes the analyte, typically forming protonated molecules [M+H]⁺. researchgate.net While largely superseded by ESI and MALDI due to its lower sensitivity, FAB remains a valid technique for structural confirmation of indolizine compounds. emory.edunih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization technique that is particularly effective for high molecular weight and thermally fragile molecules, though it is also applicable to smaller organic compounds. libretexts.org The analyte is co-crystallized with a matrix that strongly absorbs laser radiation. researchgate.net A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer a proton to the analyte molecule, resulting primarily in singly charged ions. libretexts.orgemory.edu This method is known for producing simple spectra with a clear molecular ion peak.

The expected m/z values for the primary ions of this compound (Molecular Formula: C₂₀H₁₇NO₃, Molecular Weight: 319.36 g/mol ) in soft ionization mass spectrometry are summarized below.

Ionization TechniqueExpected IonApproximate m/z
ESI, FAB, MALDI[M+H]⁺320.12
ESI[M+Na]⁺342.10
ESI[M+K]⁺358.08

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing its vibrational modes. nih.govmdpi.com These methods are complementary and essential for the structural characterization of substituted indolizines. osu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The presence of specific functional groups in this compound would give rise to characteristic absorption bands. The indolizine core itself has a unique fingerprint region in the IR spectrum. montclair.edu

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser). montclair.edu It provides information on vibrational modes that are often weak or absent in the IR spectrum, particularly for non-polar bonds and symmetric vibrations.

For this compound, the key functional groups and their expected vibrational frequencies are detailed in the table below. The delocalized 10-π electron system of the indolizine ring influences the electronic distribution and, consequently, the vibrational frequencies of the attached functional groups. researchgate.net

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Aldehyde (Formyl)C=O Stretch1685 - 1710Strong
Aldehyde (Formyl)C-H Stretch2720 - 2820 (two bands)Medium
Ester (Carboxylate)C=O Stretch1720 - 1740Strong
Ester (Carboxylate)C-O Stretch1150 - 1250Medium
Aromatic RingsC=C Stretch1450 - 1600Strong
Aromatic RingsC-H Stretch3000 - 3100Strong
Indolizine CoreC-N Stretch1310 - 1360Medium
Alkyl (Phenethyl)C-H Stretch2850 - 2960Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. slideshare.net This technique is particularly useful for analyzing compounds with conjugated systems and chromophores, such as the indolizine nucleus. researchgate.net

The parent indolizine molecule is a chromophore with a 10-π electron system, similar to indole (B1671886), which results in characteristic absorption bands in the UV region due to π → π* electronic transitions. researchgate.netumaine.edu The substitution pattern on the indolizine ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In this compound, the core indolizine chromophore is modified by several groups:

3-Formyl Group: As an electron-withdrawing group conjugated with the π-system, the formyl group is expected to cause a bathochromic (red) shift of the absorption maxima.

6-Carboxylate Group: This group also influences the electronic distribution and can contribute to shifts in the absorption spectrum.

The electronic absorption spectra of indolizine derivatives generally display multiple prominent absorption bands. lew.roresearchgate.net The presence of substituents can profoundly influence the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), altering the absorption profile. nih.gov

Type of TransitionChromophore / Involved OrbitalsExpected Wavelength Region (nm)
π → πIndolizine conjugated system250 - 400
π → πPhenyl ring240 - 270
n → π*Formyl and Carboxylate C=O groups> 300 (often weak)

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, X-ray analysis would be the ultimate tool for its structural confirmation. The analysis of related 5-formylindolizine structures has revealed key details, such as short intramolecular distances between the formyl oxygen and a peri-proton on the ring system, which can influence spectroscopic properties. nih.gov A crystallographic study would also elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. nih.gov

Structural Information ProvidedDescription
Molecular Connectivity Confirms the atomic connections and validates the proposed chemical structure.
Bond Lengths & Angles Provides precise measurements (in Ångströms and degrees) for all bonds and angles, offering insight into bond order and hybridization.
Conformation Determines the three-dimensional arrangement, including the orientation of the phenethyl and carboxylate groups relative to the indolizine plane.
Stereochemistry Unambiguously assigns the stereochemistry at any chiral centers.
Crystal Packing Reveals how molecules are arranged in the crystal lattice and identifies intermolecular forces like hydrogen bonds and van der Waals interactions. nih.gov

Theoretical and Computational Chemistry Studies of Indolizine Derivatives, with Focus on 3 Formylphenethyl Indolizine 6 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Aromaticity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure, geometry, and reactivity of molecules. For indolizine (B1195054) derivatives, DFT calculations, often employing functionals like B3LYP, M06-2X, or CAM-B3LYP, are instrumental in elucidating the distribution of electron density and the nature of molecular orbitals. rsc.orgsemanticscholar.org These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. For 3-Formylphenethyl indolizine-6-carboxylate, DFT would be used to optimize its three-dimensional structure, taking into account the conformational possibilities of the phenethyl and carboxylate groups, and to calculate key electronic parameters.

HOMO-LUMO Gap Analysis and Optoelectronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be easily excited. chemrxiv.org

In indolizine systems, the HOMO-LUMO gap can be fine-tuned by adding electron-donating or electron-withdrawing substituents. chemrxiv.org For this compound, the formyl and carboxylate groups are electron-withdrawing, which would be expected to lower the energy of the LUMO and potentially narrow the HOMO-LUMO gap compared to the unsubstituted indolizine core. This modulation of the energy gap is critical for designing materials for optoelectronic applications, such as organic field-effect transistors (OFETs), as it influences charge transport properties. chemrxiv.org DFT calculations are essential for predicting these energy levels and guiding the synthesis of derivatives with desired electronic characteristics.

Table 1: Representative Theoretical Data for Indolizine Derivatives Note: This table presents example data from related compounds to illustrate the typical values obtained from DFT calculations for indolizine systems, as specific values for this compound are not published.

Compound/SystemMethod/FunctionalHOMO (eV)LUMO (eV)Energy Gap (eV)
Substituted IndoloindolizinesDFT-5.1 to -5.5-2.5 to -3.02.1 to 2.6
Generic Indolizine CoreB3LYP/6-31G(d)~ -5.8~ -2.0~ 3.8
Functionalized IndolizinesM06-2X~ -6.2~ -2.5~ 3.7

Ring Current Analysis and Aromaticity Assessment

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. For the indolizine core, which consists of a fused five-membered (pyrrole-like) and six-membered (pyridine-like) ring, assessing aromaticity is complex. chim.it Computational methods like Nucleus-Independent Chemical Shift (NICS) and ring current analysis are employed to quantify the degree of aromaticity.

Ring current analysis visualizes the flow of electrons within the molecule under an external magnetic field. A diatropic (clockwise) current inside the ring is a hallmark of aromaticity, while a paratropic (counter-clockwise) current indicates anti-aromaticity. For a molecule like this compound, this analysis would likely confirm the aromatic character of the bicyclic core, which is crucial for its stability and π-stacking interaction capabilities in biological systems. mdpi.com DFT functionals such as wB97XD and CAM-B3LYP have shown high accuracy in predicting aromaticity indexes. rsc.orgsemanticscholar.org

Quantum Structure-Electrochemistry Relationship (QSER) Modeling

Quantum Structure-Electrochemistry Relationship (QSER) modeling establishes a quantitative link between the quantum chemical properties of a molecule (calculated descriptors) and its electrochemical behavior, such as oxidation or reduction potentials. dergipark.org.trnih.govmdpi.com This approach is valuable for predicting the electrochemical properties of new compounds without the need for extensive experimental work. dergipark.org.tr

For indolizine derivatives, QSER studies have been successfully applied to predict their half-wave oxidation potentials (E1/2). dergipark.org.trscispace.com A typical QSER model is built using multiple linear regression (MLR) combined with a genetic algorithm (GA) to select the most relevant theoretical descriptors. dergipark.org.trscispace.com These descriptors can include orbital energies (HOMO/LUMO), dipole moments, and atomic charges. A robust QSER model for indolizines would allow for the accurate prediction of the electrochemical properties of this compound, which is relevant for its potential use in electro-organic synthesis and as a redox-active material. dergipark.org.trdergipark.org.tr Studies show these models can achieve high predictive accuracy, with correlation coefficients (R²) often exceeding 0.90. dergipark.org.trscispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

While the indolizine core is relatively planar, the substituents attached to it, such as the 3-formylphenethyl group in the target molecule, introduce significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their accessible conformations and dynamic motions.

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Acknowledging exclusion, focus on methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific biological targets for this compound are not defined here, the methodology for studying its potential interactions is well-established from research on other indolizine derivatives. The primary goal is to predict the binding mode and affinity of the ligand within the active site of a protein. mdpi.com

The general methodology involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand, this compound.

Docking Simulation: Using software to systematically sample various orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. mdpi.com

Conformational Flexibility and Binding Prediction

Accounting for the conformational flexibility of both the ligand and the receptor is critical for accurate binding prediction. The phenethyl group of this compound can adopt numerous conformations, and the binding site of a protein is not rigid. Flexible docking algorithms allow for rotational freedom of specified bonds in the ligand and side chains in the protein's active site.

This flexibility is essential, as the molecule may adopt a specific, energetically favorable conformation only upon binding. mdpi.com For instance, docking studies on indolizine derivatives as inhibitors of the COX-2 enzyme have shown that hydrophobic interactions are a major driving force for binding, and specific conformations are required to fit within the active site. mdpi.comresearchgate.net Predicting the preferred binding mode and the associated conformational changes provides invaluable insight for structure-based drug design.

Table 2: Example Molecular Docking Data for Indolizine Derivatives Against Protein Targets Note: This table illustrates the type of data generated from docking studies of other indolizine compounds, as a model for how this compound would be evaluated.

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2-9.5Arg120, Tyr355, Phe518
Substituted 7-methoxy-indolizineMycobacterium tuberculosis target-8.2---
Methyl 3-(benzoyl)-2-phenylindolizine-1-carboxylateCOX-2-10.1Arg120, Val523

Interaction Energy and Molecular Recognition Principles

The study of interaction energies and molecular recognition principles provides fundamental insights into the biological activity and potential therapeutic applications of indolizine derivatives. For this compound, these investigations, though largely theoretical at this stage, are crucial for predicting its behavior at a molecular level. Computational chemistry serves as a powerful tool to elucidate the nature and strength of interactions between this specific indolizine derivative and potential biological targets.

Molecular recognition is primarily governed by non-covalent interactions. These interactions, while individually weak, collectively determine the stability and specificity of the binding between a ligand, such as this compound, and a biological receptor. The key non-covalent interactions at play include hydrogen bonds, van der Waals forces, π-π stacking, and electrostatic interactions. The unique arrangement of functional groups in this compound—the formyl group, the phenethyl moiety, the carboxylate group, and the core indolizine ring system—dictates its potential interaction patterns.

Theoretical models and computational methods are employed to quantify the binding affinity, often expressed as binding energy (ΔG). A more negative binding energy value typically indicates a more stable and favorable interaction. researchgate.net Molecular docking simulations are a common computational technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding energy. nih.gov

Detailed Research Findings from Computational Models

While specific experimental binding data for this compound is not yet available in the public domain, computational studies on analogous indolizine derivatives provide a framework for understanding its potential molecular interactions. These studies reveal that indolizine derivatives can effectively bind to the active sites of various enzymes. researchgate.netnih.gov

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are utilized to analyze and visualize the weak interactions that are critical for molecular stability and recognition. researchgate.net NCI analysis, in particular, helps in identifying regions of hydrogen bonding, van der Waals interactions, and steric repulsion within a molecular system. nih.gov

For this compound, the following interactions are predicted to be significant:

Hydrogen Bonding: The oxygen atom of the formyl group and the carboxylate group can act as hydrogen bond acceptors, while any potential N-H or O-H groups in a receptor's binding site could serve as donors.

π-π Stacking: The aromatic rings of the indolizine core and the phenethyl group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Hydrophobic Interactions: The phenethyl group provides a significant hydrophobic region that can interact favorably with nonpolar pockets within a receptor.

Electrostatic Interactions: The electron-rich indolizine ring and the negatively charged carboxylate group can participate in electrostatic interactions with positively charged residues or metal ions in the binding site.

To illustrate the type of data generated from such computational studies, the following hypothetical interaction energy table is presented. This table conceptualizes the potential binding energies of this compound with a series of hypothetical protein targets, as would be determined by molecular docking simulations.

Hypothetical Interaction Energies of this compound with Various Protein Targets

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Primary Interaction Types
Kinase A-9.8Lys72, Asp184, Phe185Hydrogen Bond, Electrostatic, π-π Stacking
Protease B-8.5His41, Cys145, Met165Hydrogen Bond, Hydrophobic
Receptor C-10.2Trp84, Tyr371, Arg120π-π Stacking, Hydrogen Bond, Electrostatic
Enzyme D-7.9Val10, Leu56, Ile89Hydrophobic, van der Waals

These theoretical studies are instrumental in the early stages of drug discovery and development. By predicting the molecular recognition principles of a compound like this compound, researchers can prioritize experimental studies and guide the design of more potent and selective analogs. The ongoing refinement of computational methods continues to enhance the accuracy and predictive power of these theoretical investigations into non-covalent interactions. mdpi.com

Applications of Indolizine Scaffolds in Advanced Organic Synthesis and Materials Science

Indolizine (B1195054) Derivatives as Building Blocks in Complex Molecule Synthesis

The indolizine core is a privileged scaffold in organic synthesis, valued for its unique electronic properties and its presence in numerous biologically active compounds. derpharmachemica.com Synthetic chemists utilize functionalized indolizines as versatile building blocks for the construction of more complex molecular architectures. The reactivity of the indolizine ring, particularly at the C1 and C3 positions of the pyrrole (B145914) moiety, allows for a range of chemical transformations. jbclinpharm.org

However, there is no specific information available in the peer-reviewed literature detailing the use of 3-Formylphenethyl indolizine-6-carboxylate as a building block in complex molecule synthesis. The presence of three distinct functional groups—an aldehyde (formyl), an ester (carboxylate), and a phenethyl group—suggests it could theoretically serve as a versatile synthetic intermediate.

Table 1: Potential Reactive Sites of this compound for Complex Synthesis

Functional GroupPositionPotential Reactions
Formyl Group3Wittig reactions, aldol (B89426) condensations, reductive amination
Carboxylate Group6Amidation, reduction to alcohol, transesterification
Indolizine Core1, 5, 7, 8Electrophilic substitution, C-H activation

Development of Indolizine-Based Scaffolds for Multi-Functionalization

The development of polyfunctional scaffolds based on the indolizine core is an active area of research. bohrium.com Scientists aim to introduce various orthogonal reactive groups onto the indolizine ring system, which can then be selectively modified in subsequent synthetic steps. bohrium.comacs.org This strategy allows for the creation of diverse molecular libraries and the attachment of different functionalities, such as reporter tags or bioactive molecules. bohrium.comacs.org

No published studies were found that specifically describe the development or use of This compound as a scaffold for multi-functionalization. Research on other indolizine derivatives has shown that positions 1, 3, and 7 are often targeted for the introduction of groups like esters, amines, and alkynes to create versatile platforms. acs.org The inherent structure of this compound, with existing functional groups at positions 3 and 6, offers theoretical potential for further derivatization, though this has not been experimentally documented in the literature.

Indolizines in Optoelectronic Materials Development

Indolizine derivatives have shown significant promise in the field of materials science, particularly for optoelectronic applications. chemrxiv.orgchemrxiv.org Their conjugated π-electron system often imparts fluorescent properties, making them suitable for use as organic semiconductors, dyes, and fluorescent markers. chemrxiv.orgchemrxiv.orgrsc.org By modifying the substituents on the indolizine core, researchers can tune the electronic and photophysical properties, such as the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths. chemrxiv.orgchemrxiv.org

While the general class of indolizines is explored for these applications, there is no specific research detailing the optoelectronic properties of This compound . The combination of an electron-withdrawing formyl group and an ester, along with the extended π-system of the phenethyl group, could theoretically influence its photophysical characteristics. However, without experimental data, its potential as an organic semiconductor, dye, or fluorescent marker remains speculative. Research on related π-expanded indoloindolizines has demonstrated their utility in organic field-effect transistors (OFETs), showcasing the potential of the broader indolizine family in this domain. chemrxiv.orgchemrxiv.org

Emerging Research Directions and Future Perspectives in Indolizine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized indolizines is a mature field, yet the demand for more efficient, atom-economical, and environmentally benign methods persists. bohrium.com Traditional methods like the Chichibabin reaction and 1,3-dipolar cycloadditions are continually being refined. researchgate.netzenodo.org For a polysubstituted molecule such as 3-Formylphenethyl indolizine-6-carboxylate, modern synthetic strategies are paramount.

Recent advancements focus on transition-metal-free domino reactions and copper- or palladium-catalyzed cross-coupling and cyclization reactions, which offer high yields and regioselectivity. researchgate.netorganic-chemistry.org An anticipated synthetic route for this compound would likely involve a multi-step process: first, the construction of the core indolizine-6-carboxylate ring, followed by esterification with 3-formylphenethyl alcohol.

The development of sustainable or "green" synthetic protocols represents a major future direction. bohrium.com These approaches aim to replace toxic catalysts and solvents. bohrium.com Research has demonstrated the utility of:

Biocatalysts: Lipases from organisms like Candida antarctica have been used for efficient one-pot indolizine (B1195054) synthesis. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, sometimes with microwave assistance, reduces chemical waste. derpharmachemica.com

Bio-based Catalysts: The use of sustainable, bio-based catalysts like anhydrous citric acid in three-component reactions provides an eco-friendly alternative to metal catalysts. researchgate.net

Future methodologies applicable to the synthesis of this compound and its analogues will likely prioritize these green chemistry principles to enhance sustainability. nih.govresearchgate.net

Synthetic ApproachKey FeaturesPotential Advantage for Target Compound
Transition-Metal Catalysis Utilizes catalysts like Pd, Cu, Rh for C-C and C-N bond formation. researchgate.netorganic-chemistry.orgHigh regioselectivity for precise placement of carboxylate group.
1,3-Dipolar Cycloaddition Reaction of pyridinium (B92312) ylides with electron-deficient alkynes. zenodo.orgClassic, reliable method for forming the core indolizine scaffold.
Radical Cyclization Employs radical intermediates for ring construction. rsc.orgresearchgate.netOffers high atom- and step-economy under mild conditions.
Green Methodologies Use of biocatalysts, solvent-free conditions, or sustainable catalysts. nih.govresearchgate.netReduced environmental impact and potentially milder reaction conditions.

Exploration of Structure-Property Relationships through Computational Design

Computational chemistry is an indispensable tool for predicting the electronic and optical properties of novel organic molecules before their synthesis, saving significant time and resources. at.uanih.gov For this compound, computational design can elucidate how its specific substitution pattern influences its behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods used to model the structure, frontier molecular orbital (HOMO-LUMO) energies, and absorption/emission spectra of indolizine derivatives. chemrxiv.org These calculations help establish clear structure-property relationships. nih.gov

In the case of this compound, computational studies would focus on:

The Electronic Influence of Substituents: The electron-withdrawing nature of the ester group at the 6-position and the formyl group on the phenethyl moiety would be expected to lower the HOMO and LUMO energy levels, thereby influencing the HOMO-LUMO gap which dictates the molecule's color and reactivity. acs.org

Conformational Analysis: The flexibility of the phenethyl linker could lead to different molecular conformations, which can be modeled to understand their relative energies and impact on electronic properties.

Predicting Optoelectronic Properties: TD-DFT calculations can predict the UV-visible absorption and fluorescence wavelengths, providing insight into its potential as a fluorophore. chemrxiv.org

The goal of such studies is to rationally design new indolizine derivatives with tailored properties for specific applications, such as organic electronics or fluorescent sensors. at.uanih.gov

Computational MethodPredicted PropertyRelevance to this compound
Density Functional Theory (DFT) Molecular geometry, HOMO/LUMO energies, electron density distribution.Predicts stability, reactivity, and fundamental electronic structure. chemrxiv.org
Time-Dependent DFT (TD-DFT) UV-Vis absorption and emission spectra.Elucidates potential as a dye or fluorophore. chemrxiv.org
Isodesmic Reactions Gas-phase heat of formation.Assesses thermodynamic stability. nih.gov

Advanced Spectroscopic Techniques for In-depth Characterization

Thorough characterization is essential to confirm the structure and purity of a synthesized compound and to understand its properties. A combination of advanced spectroscopic techniques would be required for the unambiguous identification of this compound. iucr.orgcore.ac.uk

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural elucidation. core.ac.uk Dynamic NMR techniques can also be used to study rotational energy barriers, particularly for amide derivatives of indolizine carboxylates. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight. iucr.org

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the ester carbonyl (C=O), the aldehyde carbonyl (C=O), and the aromatic C-H bonds. iucr.org

UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for characterizing the optical properties. nih.gov The absorption and emission spectra provide information about the electronic transitions within the molecule. researchgate.net Studies on similar indolizine fluorophores show that the introduction of electron-withdrawing groups can tune the emission wavelength across the visible spectrum. mdpi.com The solvatochromic effect, where the absorption and emission wavelengths shift with solvent polarity, is also a key characteristic to investigate. mdpi.com

TechniqueInformation ProvidedExpected Data for this compound
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Distinct signals for aromatic protons of the indolizine and phenethyl rings, aldehyde proton (~9-10 ppm), and ester carbons. iucr.orgcore.ac.uk
Mass Spectrometry (EI, ESI) Molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₁₈H₁₅NO₃.
IR Spectroscopy Presence of functional groups.Characteristic absorption bands for ester C=O (~1720 cm⁻¹), aldehyde C=O (~1700 cm⁻¹), and aromatic C=H stretches. iucr.org
UV-Vis/Fluorescence Electronic absorption and emission properties.Multiple absorption bands in the UV-Vis region; potential fluorescence in the blue-green part of the spectrum. researchgate.netmdpi.com

Integration of Indolizines into Novel π-Expanded Aromatic Systems

A significant frontier in materials science is the development of stable and tunable polycyclic aromatic compounds for organic optoelectronics. chemrxiv.orgchemrxiv.org Indolizines are attractive building blocks for these systems because their electron-rich nature can be harnessed to create materials with desirable electronic and photophysical properties. rsc.orgrsc.org

The integration of indolizine moieties into larger, π-expanded frameworks, such as indoloindolizines, allows for precise modulation of the electronic structure and fine-tuning of the HOMO-LUMO gap. chemrxiv.orgacs.orgchemrxiv.org This "benzannulation" can lead to materials with vivid colors, strong fluorescence, and enhanced stability compared to conventional polycyclic aromatic hydrocarbons like acenes. chemrxiv.orgchemrxiv.org

This compound is a promising candidate for incorporation into such systems. The formyl group provides a reactive handle for further synthetic transformations, such as Knoevenagel or Wittig reactions, allowing the indolizine core to be covalently linked to other π-conjugated systems. This could lead to the creation of novel dyes, sensors, or materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chim.italfa-chemistry.com The future in this area involves designing and synthesizing complex, multi-component systems where the unique properties of the indolizine core can be fully exploited. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-formylphenethyl indolizine-6-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of indolizine derivatives typically involves cyclization reactions or Friedel-Crafts alkylation. For example, HFIP-promoted Friedel-Crafts reactions have been used to functionalize indolizines at the C3 position, enabling the introduction of aryl or heteroaryl groups . To optimize yields, consider varying solvents (e.g., hexafluoroisopropanol for enhanced electrophilicity), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Characterization via 1^1H/13^13C NMR and X-ray crystallography (if crystalline) is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve the indolizine core, formylphenethyl substituents, and carboxylate moiety. For example, 1^1H NMR chemical shifts for indolizine protons typically appear between δ 6.5–8.5 ppm, while formyl groups resonate near δ 9.5–10.5 ppm .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm1^{-1}) and aromatic C-H bonds (~3000 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges) or compound stability. To mitigate:

  • Standardized Protocols : Use consistent cell lines (e.g., HeLa, MCF-7) and include positive controls (e.g., doxorubicin) for bioactivity comparisons .
  • Dose-Response Curves : Test multiple concentrations (e.g., 10–80 µg/mL) to establish IC50_{50} values and assess reproducibility across triplicate experiments .
  • Stability Studies : Monitor compound degradation via HPLC under assay conditions (e.g., pH, temperature) to rule out false negatives .

Q. What computational strategies are suitable for predicting the reactivity and binding modes of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the formyl group may act as an electron-deficient center for nucleophilic attack .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize docking poses with hydrogen bonds between the carboxylate group and active-site residues (e.g., Arg/Lys) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and conformational flexibility in physiological conditions .

Q. How do substituents on the indolizine core influence the photophysical properties of this compound?

  • Methodological Answer : Substituents alter conjugation and electron density:

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO2_2) or halogens (e.g., Br) redshift absorption spectra by extending π-conjugation.
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH3_3) groups enhance fluorescence quantum yields via charge-transfer transitions .
  • Experimental Validation : Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane) to correlate substituent effects with emission profiles .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing SAR data in indolizine derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality and identify key structural descriptors (e.g., logP, polar surface area) influencing activity .
  • QSAR Modeling : Develop quantitative SAR models using partial least squares (PLS) regression to predict bioactivity from molecular descriptors (e.g., molecular weight, topological polar surface area) .
  • Cluster Analysis : Group compounds with similar substituents to identify activity trends (e.g., brominated derivatives showing enhanced cytotoxicity) .

Q. How can researchers design experiments to resolve conflicting crystallographic data for indolizine-based compounds?

  • Methodological Answer :

  • High-Resolution Data : Collect synchrotron X-ray data (<1.0 Å resolution) to reduce ambiguity in electron density maps .
  • Twinned Crystals : Use SHELXL for refinement of twinned data, leveraging the HKLF 5 format for integration .
  • Validation Tools : Cross-check with CCDC databases to compare bond lengths/angles with analogous structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.